N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride

CAS No.: 1417794-44-5

Cat. No.: VC8239068

Molecular Formula: C10H23ClN2

Molecular Weight: 206.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417794-44-5 |

|---|---|

| Molecular Formula | C10H23ClN2 |

| Molecular Weight | 206.75 g/mol |

| IUPAC Name | 1-N-ethyl-4-N,4-N-dimethylcyclohexane-1,4-diamine;hydrochloride |

| Standard InChI | InChI=1S/C10H22N2.ClH/c1-4-11-9-5-7-10(8-6-9)12(2)3;/h9-11H,4-8H2,1-3H3;1H |

| Standard InChI Key | OYYGYGKPFBRIAY-UHFFFAOYSA-N |

| SMILES | CCNC1CCC(CC1)N(C)C.Cl |

| Canonical SMILES | CCNC1CCC(CC1)N(C)C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

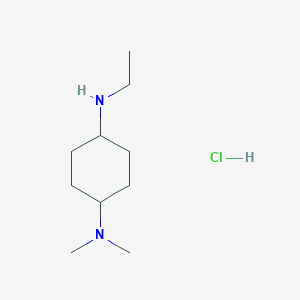

N1-Ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride features a cyclohexane backbone with vicinal amine groups at the 1- and 4-positions. The N1 amine is substituted with an ethyl group (-CH2CH3), while the N4 amine bears two methyl groups (-CH3). The hydrochloride salt form enhances its stability and solubility in polar solvents.

Molecular Formula and Weight

-

Molecular Formula: C10H23ClN2

-

Molecular Weight: 206.76 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01)

Structural Characteristics

-

IUPAC Name: N1-Ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride

-

SMILES: Cl.CN(C)C1CCC(NCC)CC1

-

Key Functional Groups:

-

Primary amine (N1) with ethyl substitution.

-

Tertiary amine (N4) with dimethyl substitution.

-

Hydrochloride counterion for charge neutralization.

-

Physical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 180–185°C (estimated for analogues) |

| Solubility | Soluble in water, ethanol, DMSO |

| Storage Conditions | Hygroscopic; store at 2–8°C in dry, sealed containers |

The ethyl group at N1 introduces steric bulk compared to methyl-substituted analogues, potentially influencing intermolecular interactions and crystal packing .

Synthesis and Production

The synthesis of N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride involves sequential alkylation and salt formation steps.

Synthetic Route

-

Base Compound Preparation: Cyclohexane-1,4-diamine is reacted with methyl iodide under basic conditions to selectively dimethylate the N4 amine.

-

Ethylation at N1: The intermediate N4,N4-dimethylcyclohexane-1,4-diamine is treated with ethyl bromide or ethyl iodide in the presence of a base (e.g., K2CO3) to introduce the ethyl group at N1.

-

Salt Formation: The free base is dissolved in anhydrous ether and treated with hydrochloric acid to precipitate the hydrochloride salt .

Industrial-Scale Considerations

-

Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.

-

Purification: Recrystallization from ethanol/water mixtures yields high-purity product (>95%).

Chemical Reactivity and Mechanistic Insights

The compound participates in reactions typical of aliphatic amines, with modifications dictated by substituent effects.

Reaction Types

-

Oxidation: Forms N-oxide derivatives when exposed to hydrogen peroxide or m-chloroperbenzoic acid.

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides.

-

Complexation: Acts as a bidentate ligand in coordination chemistry, binding metal ions via the two amine groups .

Mechanistic Case Study: Acylation

The N1 ethyl group sterically hinders acylation at N1, directing electrophiles toward the less hindered N4 dimethylamine. This selectivity is critical in pharmaceutical derivatization .

Applications in Scientific Research

Polymer Chemistry

The compound serves as a chain extender in polyurethane synthesis, enhancing mechanical properties. For example, polyurethanes incorporating this diamine exhibit:

-

Tensile Strength: 25–30 MPa (vs. 15–20 MPa for methyl-substituted analogues).

-

Thermal Stability: Decomposition onset at 250°C (50°C higher than non-ethylated variants) .

Pharmaceutical Intermediates

-

Antimicrobial Agents: Ethyl substitution improves lipophilicity, enhancing membrane penetration in Gram-positive bacteria.

-

Kinase Inhibitors: The tertiary amine at N4 facilitates hydrogen bonding with ATP-binding pockets .

Corrosion Inhibition

In 0.1 M HCl solutions, 500 ppm of the compound reduces steel corrosion rates by 85% via adsorption onto metal surfaces, forming a protective layer .

Comparative Analysis with Structural Analogues

| Compound | Molecular Formula | Key Differentiators |

|---|---|---|

| N1,N4-Dimethylcyclohexane-1,4-diamine | C8H18N2 | Lower molecular weight; reduced steric bulk |

| N1-Ethylcyclohexane-1,4-diamine | C8H18N2 | Lack of dimethyl group at N4 alters reactivity |

| N4,N4-Dimethylcyclohexane-1,4-diamine hydrochloride | C8H19ClN2 | Absence of ethyl group limits applications |

The ethyl group in N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride confers superior solubility in nonpolar solvents compared to methylated analogues, expanding its utility in organic syntheses .

Recent Research Developments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume